Cas no 2137807-25-9 (methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate)
methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-700125
- methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate
- 2137807-25-9
-
- Inchi: 1S/C9H12N2O3/c1-9(6-4-11(2)5-10-6)7(14-9)8(12)13-3/h4-5,7H,1-3H3
- InChI Key: APRZCTKGMJKFGL-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)C1(C)C1=CN(C)C=N1
Computed Properties
- Exact Mass: 196.08479225g/mol
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 56.6Ų
methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-700125-1.0g |
methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate |
2137807-25-9 | 1g |
$0.0 | 2023-06-07 |
methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate
Methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate (CAS No. 2137807-25-9): A Comprehensive Overview
Methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate, identified by its CAS number 2137807-25-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains, particularly in medicinal chemistry and drug development.
The compound’s structure consists of an oxirane ring, also known as an epoxide, which is a highly reactive three-membered cyclic ether. This feature makes it a valuable intermediate in organic synthesis, enabling the formation of complex molecular architectures. The presence of a methyl group at the 3-position of the oxirane ring and a 1-methyl-1H-imidazole-4-yl moiety at the 3-(1-methyl-1H-imidazol-4-yl) position introduces additional functional diversity, making it a versatile building block for further chemical modifications.
In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their wide range of biological activities. The 1-methyl-1H-imidazole moiety is particularly noteworthy, as imidazole derivatives are known for their pharmacological properties. These compounds have been explored for their potential roles in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of this moiety into the oxirane framework of methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate suggests that it may exhibit similar biological activities, making it a promising candidate for further investigation.
The reactivity of the oxirane ring also positions this compound as a valuable tool in synthetic chemistry. Oxiranes are known to undergo various reactions, including ring-opening reactions with nucleophiles, which can be harnessed to construct more complex molecules. This reactivity has been exploited in the synthesis of polymers, agrochemicals, and pharmaceuticals. The combination of the oxirane ring with the methyl and imidazole substituents in methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate provides a rich platform for exploring new synthetic pathways and functional materials.
Recent advancements in drug discovery have emphasized the importance of structure-based design and high-throughput screening techniques. The unique structural features of methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate make it an attractive candidate for these approaches. By leveraging computational methods and experimental techniques, researchers can rapidly assess the biological activity of this compound and its derivatives. This has led to the identification of novel lead compounds with potential therapeutic value.
The pharmaceutical industry has shown particular interest in oxirane-containing compounds due to their versatility and reactivity. These compounds have been used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of the imidazole moiety further enhances their appeal, as imidazole derivatives are known to interact with biological targets in diverse ways. This combination of structural features makes methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate a compelling subject for further research.
In conclusion, methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yloxyirane)-2-carboxylate (CAS No. 2137807259) is a multifaceted compound with significant potential in chemical synthesis and pharmaceutical research. Its unique structural features, including the oxirane ring and the 1-methyl-limidazole moiety, make it a valuable tool for constructing complex molecules and exploring new therapeutic strategies. As research in this area continues to evolve, compounds like this are likely to play an increasingly important role in the development of novel drugs and functional materials.
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